Propyl vinyl ether

説明

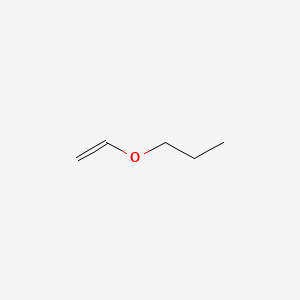

Structure

3D Structure

特性

IUPAC Name |

1-ethenoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGRCEFMXPHEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-50-6 | |

| Record name | Propane, 1-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061093 | |

| Record name | Propane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-47-6 | |

| Record name | Propyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development

Advanced Synthetic Routes to Propyl Vinyl Ether Derivatives

Direct fluorination represents a significant pathway for the synthesis of perfluorinated this compound (PPVE) monomers, which are crucial for producing perfluoroalkoxy (PFA) copolymers. researchgate.net This method involves the use of elemental fluorine to replace hydrogen atoms with fluorine atoms in a precursor molecule.

One established route starts with a non-fluorinated hydrocarbon precursor. For instance, this compound can be chlorinated to produce a dichloroether derivative. sci-hub.se This intermediate, which can be unstable and difficult to purify, is then subjected to liquid-phase direct fluorination. sci-hub.se This process yields a perfluorinated dichloroether, which can subsequently be dechlorinated to form the final PPVE monomer. sci-hub.se

An alternative and more advanced approach, termed the "PERFECT" (PERFluorination of an Esterified Compound then Thermal elimination) process, utilizes a non-fluorinated alcohol as the starting material. sci-hub.se In this method, a non-fluorinated alcohol like 2-propoxy-1-propanol (B159945) is esterified with a perfluoroacyl fluoride (B91410), specifically perfluoro(2-propoxypropionyl) fluoride. researchgate.netsci-hub.se The resulting partially-fluorinated ester is then subjected to liquid-phase direct fluorination with elemental fluorine. researchgate.net The subsequent thermal degradation or elimination of the resulting perfluorinated ester yields two moles of the desired perfluoroacyl fluoride, which is the direct precursor to the PPVE monomer. researchgate.netsci-hub.se This method is advantageous as it effectively multiplies the amount of the perfluoroacyl fluoride precursor using inexpensive non-fluorinated alcohols and fluorine gas. researchgate.netsci-hub.se

Direct fluorination can also be applied to partially fluorinated (di)chloroethyl ethers to produce the corresponding perfluoro(alkyl vinyl ethers) after a subsequent dehalogenation step. google.com Fluorination of precursors may be accomplished by either direct fluorination (DF) or electrochemical fluorination (ECF). google.com

Transetherification is a key method for synthesizing vinyl ethers, including this compound, from a different vinyl ether and an alcohol. The reaction involves the exchange of the alcohol moiety of an ether. For instance, the reaction between ethyl vinyl ether and an alcohol like propanol (B110389), catalyzed by a transition metal complex, can produce this compound. academie-sciences.fracademie-sciences.fr

Palladium-based catalysts have shown significant efficacy in these reactions. academie-sciences.fr The optimization of the catalytic system is crucial for achieving high conversion and yield. Research has shown that the choice of ligand coordinated to the palladium center plays an essential role. academie-sciences.fr For example, using a Pd(OAc)₂ (palladium(II) acetate) precursor, ligands such as 1,10-phenanthroline (B135089) have demonstrated remarkable catalytic activity, whereas ligands like 1-phenyl-1,2-ethanediol (B126754) or triphenylphosphine (B44618) were ineffective. academie-sciences.fr The reaction is typically carried out in a solvent like dichloromethane (B109758) with an excess of the starting vinyl ether. academie-sciences.fracademie-sciences.fr

Other transition metals, such as iridium and ruthenium, have also been explored for catalyzing transetherification and related reactions. researchgate.netual.es Iridium complexes have been used for vinyl transfer from vinyl esters to alcohols, which proceeds through the formation of a vinyl ether intermediate. orgsyn.org

Below is a data table summarizing the effect of different ligands on the palladium-catalyzed transetherification of an alcohol with ethyl vinyl ether.

| Entry | Catalyst Precursor | Ligand | Alcohol Conversion (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | None | 0 | 24 | 20 |

| 2 | Pd(OAc)₂ | 1-Phenyl-1,2-ethanediol | 0 | 24 | 20 |

| 3 | Pd(OAc)₂ | Triphenylphosphine | 0 | 24 | 20 |

| 4 | Pd(OAc)₂ | 1,10-Phenanthroline | 69 | 24 | 20 |

Data adapted from a study on the transetherification of furfuryl alcohol. academie-sciences.fr

The synthesis of substituted propyl vinyl ethers can be achieved through several established methodologies, primarily by using a substituted propanol as the starting material in reactions such as transetherification or addition to alkynes. academie-sciences.frresearchgate.net

Using the palladium-catalyzed transetherification method described previously, various substituted propanols can react with a simple vinyl ether like ethyl vinyl ether to yield the corresponding substituted this compound. academie-sciences.fr This approach is versatile, allowing for the introduction of a wide range of functional groups onto the propyl chain, depending on the availability of the corresponding substituted alcohol. academie-sciences.fr For example, alcohols bearing furan, benzene, or oligo(ethylene oxide) groups have been successfully vinylated using this method. academie-sciences.fracademie-sciences.fr

Another general route involves the addition of alcohols to alkynes, a process known as vinylation, which was historically developed by Reppe and Wolff using acetylene (B1199291) under basic conditions. academie-sciences.fr Modern variations of this reaction utilize transition metal catalysts to achieve the addition under milder conditions. researchgate.net By employing a substituted propanol in this reaction, a variety of substituted propyl vinyl ethers can be prepared.

Additionally, functionalized perfluoropolyalkylether (PFPAE) chains have been terminated with vinyl ether groups by reacting a PFPAE diacyl fluoride with an alkyl glycol vinyl ether in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This demonstrates a pathway to more complex, substituted ether structures.

Precursor Compounds and Intermediate Chemistry

Perfluoro(2-propoxypropionyl) fluoride is a critical precursor for the production of perfluoro(this compound) (PPVE), a monomer used in industrially significant PFA copolymers. researchgate.netresearchgate.net A primary route to this precursor is the dimerization of hexafluoropropylene oxide (HFPO). google.compageplace.de This reaction is typically conducted in an aprotic polar solvent in the presence of a catalyst system. google.com An optimized catalyst is composed of a tertiary amine and an alkyleneurea compound, which allows the dimerization to proceed with high selectivity. google.com

An innovative and cost-effective strategy for generating this precursor is the "PERFECT" process, which starts from non-fluorinated compounds. researchgate.netsci-hub.se This multi-step cycle leverages direct fluorination to multiply the amount of the target acyl fluoride.

The key steps in this process are summarized in the table below:

| Step | Reaction | Description |

|---|---|---|

| 1 | Esterification | A non-fluorinated alcohol (e.g., 2-propoxy-1-propanol) is reacted with Perfluoro(2-propoxypropionyl) fluoride to form a partially-fluorinated ester. researchgate.netsci-hub.se |

| 2 | Direct Fluorination | The partially-fluorinated ester is treated with elemental fluorine in a liquid-phase reaction to yield a perfluorinated ester. researchgate.netsci-hub.se |

| 3 | Thermal Elimination | The perfluorinated ester undergoes thermal degradation, breaking down to produce two molecules of Perfluoro(2-propoxypropionyl) fluoride. researchgate.netsci-hub.se |

This cyclic process is self-multiplying; for each mole of the perfluoroacyl fluoride used in the first step, two moles are generated at the end of the cycle, with the only essential raw materials being the non-fluorinated alcohol and fluorine gas. sci-hub.se

The synthesis of perfluorinated vinyl ethers can sometimes lead to the formation of different isomers. An example is the production of perfluoro(this compound), where isomers such as n-C₃F₇OCF=CF₂ (PPVE-1) and n-C₃F₇OCF(CF₃)CF₂OCF=CF₂ (PPVE-2) can exist. Methods have been developed to convert one isomer into another, more desirable one.

A reported strategy for converting PPVE-2 into PPVE-1 involves a multi-step chemical transformation. researchgate.net The process begins with the catalytic oxidation of PPVE-2 using molecular oxygen. researchgate.net This initial step yields a mixture of carbonyl fluorides. researchgate.net

This mixture is then subjected to alkaline hydrolysis, which converts the carbonyl fluorides into a mixture of their corresponding salts. researchgate.net The subsequent thermolysis (thermal decomposition) of these salts produces an inseparable mixture of the target isomer, PPVE-1, and the precursor, perfluoro-2-propoxypropanoyl fluoride. researchgate.net

To isolate the desired PPVE-1, this final mixture is treated with sodium carbonate. This step selectively converts the perfluoro-2-propoxypropanoyl fluoride into sodium perfluoro-2-propoxypropionate, allowing for the separation and isolation of the pure PPVE-1 isomer. researchgate.net

Mechanistic Investigations of Chemical Reactivity

Gas-Phase Atmospheric Oxidation Reactions

Propyl vinyl ether, an unsaturated ether, undergoes significant degradation in the troposphere through reactions with OH radicals and ozone. These processes are initiated by the addition of the oxidant to the electron-rich double bond of the vinyl ether moiety.

Hydroxyl Radical-Initiated Degradation Mechanisms

The reaction of this compound with hydroxyl radicals is a primary removal pathway in the troposphere. This process is characterized by the addition of the OH radical to the carbon-carbon double bond, leading to the formation of reactive intermediates that subsequently decompose into various degradation products.

Theoretical studies on the atmospheric degradation of this compound initiated by OH radicals indicate that the dominant reaction pathway involves the addition of the OH radical to the C=C double bond acs.orgconicet.gov.arworldscientific.comnih.govfigshare.comacs.org. This addition can occur at either of the carbon atoms of the double bond, forming transient alkoxy radicals. Computational investigations have explored the potential energy surface for these reactions, identifying multiple energetically feasible product pathways worldscientific.com. The addition of OH to the terminal carbon (C5) of the vinyl group is considered a major route, leading to the formation of specific degradation products worldscientific.com. While H-abstraction from the alkyl chain is a theoretically possible, albeit minor, pathway, the addition mechanism predominates due to the high reactivity of the double bond towards electrophilic attack by the OH radical conicet.gov.ar.

Experimental product studies have identified the primary and secondary degradation products resulting from the OH-initiated oxidation of this compound. In the presence of nitrogen oxides (NOₓ), the major products observed are propyl formate (B1220265) and formaldehyde (B43269), with molar formation yields of approximately 78.6 ± 8.8% and 75.9 ± 8.4%, respectively nih.govfigshare.comacs.org. In experiments conducted without NOₓ, similar major products were detected, with propyl formate and formaldehyde exhibiting molar formation yields of 63.0 ± 9.0% and 61.3 ± 6.3%, respectively nih.govfigshare.comacs.org. Theoretical investigations also support the formation of propyl formate and formaldehyde as key products, along with glycolic acid propyl ester worldscientific.com.

The kinetic rate coefficient for the reaction between this compound and hydroxyl radicals has been experimentally determined. Using a relative kinetic method at 298 K, the rate coefficient was found to be (9.73 ± 1.94) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov. Studies on similar vinyl ethers suggest that the reaction proceeds via OH addition to the double bond, and for some perfluorinated analogs, this reaction is found to be at the high-pressure limit under atmospheric conditions and exhibits a negative temperature dependence researchgate.netrsc.org.

Ozonolysis Processes and Product Formation

The reaction of this compound with ozone (ozonolysis) represents another significant atmospheric degradation pathway, particularly in environments with higher ozone concentrations. This reaction also proceeds via addition to the double bond, initiating a complex decomposition mechanism.

The ozonolysis of this compound follows a general mechanism characteristic of unsaturated ethers, involving the addition of ozone (O₃) to the C=C double bond to form a primary ozonide mdpi.comcopernicus.org. This unstable intermediate rapidly decomposes, typically through the Criegee mechanism, yielding carbonyl compounds and Criegee intermediates mdpi.comcopernicus.org. For this compound, experimental studies have identified propyl formate, formaldehyde, hydroxyperoxymethyl formate (HPMF), and carbon monoxide (CO) as major products of ozonolysis nih.govfigshare.comacs.org. The formation of these products suggests a decomposition pathway involving the cleavage of the primary ozonide, leading to the respective carbonyl compounds and a Criegee intermediate. Furthermore, the ozonolysis of PVE has been shown to generate OH radicals, with an estimated formation yield of 17 ± 9% nih.govfigshare.comacs.org.

The rate coefficient for the ozonolysis of this compound at 298 K has been determined to be (2.34 ± 0.48) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov.

Data Tables

Table 1: Kinetic Rate Coefficients for this compound Reactions

| Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH | 298 | (9.73 ± 1.94) × 10⁻¹¹ | acs.orgnih.gov |

| O₃ | 298 | (2.34 ± 0.48) × 10⁻¹⁶ | acs.orgnih.gov |

Table 2: Major Degradation Products from OH-Initiated Oxidation of this compound

| Product | Yield (in presence of NOₓ) | Yield (in absence of NOₓ) | Reference |

| Propyl formate | 78.6 ± 8.8% | 63.0 ± 9.0% | nih.govfigshare.comacs.org |

| Formaldehyde | 75.9 ± 8.4% | 61.3 ± 6.3% | nih.govfigshare.comacs.org |

| Glycolic acid propyl ester | Not specified | Not specified | worldscientific.com |

Table 3: Major Degradation Products from Ozonolysis of this compound

| Product | Molar Formation Yield | Reference |

| Propyl formate | 89.0 ± 11.4% | nih.govfigshare.comacs.org |

| Formaldehyde | 12.9 ± 4.0% | nih.govfigshare.comacs.org |

| Hydroxyperoxymethyl formate | 13.0 ± 3.4% | nih.govfigshare.comacs.org |

| Carbon monoxide (CO) | 10.9 ± 2.6% | nih.govfigshare.comacs.org |

| Hydroxyl radical (OH) | 17 ± 9% (formation) | nih.govfigshare.comacs.org |

Compound List:

this compound (PVE)

Hydroxyl radical (OH)

Ozone (O₃)

Propyl formate

Formaldehyde

Glycolic acid propyl ester

Hydroxyperoxymethyl formate (HPMF)

Carbon monoxide (CO)

Nitrogen oxides (NOₓ)

Formation of Secondary Organic Aerosols (SOA) and Oligomeric Speciesresearchgate.net

The gas-phase ozonolysis of this compound, like other alkyl vinyl ethers (AVE), has been shown to contribute to the formation of secondary organic aerosol (SOA) researchgate.netcopernicus.orgcopernicus.org. Studies indicate that the ozonolysis process generates Criegee intermediates (CI), specifically CH₂O₂ for AVEs, which are implicated in the formation of oligomeric species researchgate.netcopernicus.orgcopernicus.orgd-nb.info. These oligomers, often identified as oligoperoxides, consist of repetitive chain units derived from the Criegee intermediates researchgate.netcopernicus.orgcopernicus.org. Research has shown that SOA yields from the ozonolysis of alkyl vinyl ethers, including this compound, can range from 2% to 4% researchgate.netcopernicus.orgcopernicus.org. The presence of formic acid can significantly reduce or suppress SOA formation by acting as an efficient scavenger for the Criegee intermediates researchgate.netcopernicus.orgcopernicus.org.

Characterization of Formed Esters and Aldehydescopernicus.orgresearchgate.netresearchgate.net

The oxidation of this compound by various atmospheric radicals and ozone leads to the formation of specific oxygenated organic compounds, primarily esters and aldehydes. For instance, the OH-radical initiated oxidation of PVE in the presence of NOₓ yields propylformate and formaldehyde as major products acs.org. Similarly, reactions with NO₃ radicals also result in the formation of propylformate and formaldehyde researchgate.netacs.org. The ozonolysis of PVE also produces propylformate and formaldehyde, along with hydroxyperoxymethyl formate (HPMF) and carbon monoxide acs.org. These observed products are consistent with mechanisms involving initial radical addition to the C=C double bond of the vinyl ether mdpi.com.

Homogeneous Catalysis in Organic Transformations

This compound and related vinyl ethers serve as valuable substrates in various metal-catalyzed organic transformations, particularly in rearrangement and pericyclic reactions.

Rhodium(I)-Catalyzed Rearrangements of Related Vinyl Ethersresearchgate.net

Rhodium(I) catalysts have been employed to mediate the rearrangement of propargyl vinyl ethers, leading to the formation of (E,Z)-dienals nih.govgoogle.com. This transformation often proceeds via a "cyclization-mediated" mechanism initiated by Rh(I) coordination to the alkyne nih.gov. The catalytic cycle involves complex interactions where the catalyst facilitates rearrangements that are crucial for synthesizing specific unsaturated aldehyde structures nih.govgoogle.com. Related rhodium catalysis, such as Rhodium(III)-catalyzed C-H activation methodologies, also involves vinyl ethers as substrates in the synthesis of heterocycles whiterose.ac.uk.

Stereoelectronic Effects in Metal-Mediated Pericyclic Processesresearchgate.net

Stereoelectronic effects play a significant role in dictating the reactivity and selectivity of metal-mediated pericyclic processes involving vinyl ethers nih.govbasna.irresearchgate.net. In Rh(I)-catalyzed rearrangements of propargyl vinyl ethers, the stereoelectronic effect of the ligand arrangement at the catalytic center influences the rearrangement barriers nih.gov. Specifically, the transfer of electron density from the catalytic metal center to a ligand oriented trans to the alkyne can lower calculated barriers, thereby increasing the electrophilicity of the metal nih.gov. These effects, rooted in orbital interactions and transition state stabilization, are fundamental to understanding how metals control the stereochemistry and efficiency of these complex organic transformations nih.govbasna.irresearchgate.net.

Data Tables

Table 1: Major Product Yields from this compound (PVE) Reactions

| Reaction Type | Major Products | Molar Formation Yield (%) | Source Citation |

| OH-initiated (with NOₓ) | Propylformate | 78.6 ± 8.8 | acs.org |

| OH-initiated (with NOₓ) | Formaldehyde | 75.9 ± 8.4 | acs.org |

| OH-initiated (without NOₓ) | Propylformate | 63.0 ± 9.0 | acs.org |

| OH-initiated (without NOₓ) | Formaldehyde | 61.3 ± 6.3 | acs.org |

| NO₃-initiated | Propylformate | 52.7 ± 5.9 | acs.org |

| NO₃-initiated | Formaldehyde | 55.0 ± 6.3 | acs.org |

| Ozonolysis | Propylformate | 89.0 ± 11.4 | acs.org |

| Ozonolysis | Formaldehyde | 12.9 ± 4.0 | acs.org |

| Ozonolysis | Hydroxyperoxymethyl formate | 13.0 ± 3.4 | acs.org |

Table 2: Rate Coefficients for this compound (PVE) Reactions

| Reaction Type | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source Citation |

| Reaction with OH | (1.18 ± 0.13) × 10⁻¹⁷ | Not specified (Ozone reaction) | mdpi.com |

| Reaction with OH | (1.89 ± 0.23) × 10⁻¹⁷ | Not specified (Ozone reaction) | mdpi.com |

| Reaction with OH | (3.4 ± 0.3) × 10⁻¹² | 212–298 | rsc.org (PPVE) |

Note: Rate coefficients for PVE with OH radicals are also mentioned in researchgate.net without specific numerical values in the provided snippet. Table 2 includes data for PVE where available, and for a related compound (PPVE) where direct PVE data was not explicitly quantified in the snippets.

Compound List

this compound (PVE)

Ethyl vinyl ether (EVE)

Methyl vinyl ether (MVE)

n-Butyl vinyl ether (n-BVE)

iso-Butyl vinyl ether (i-BVE)

t-Butyl vinyl ether (t-BVE)

Ethyl propenyl ether (EPE)

Propargyl vinyl ethers

Perfluoro this compound (PPVE)

Propylformate

Formaldehyde

Hydroxyperoxymethyl formate (HPMF)

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry offers a powerful suite of tools for dissecting complex reaction mechanisms that might be challenging or impossible to observe directly through experimental means. By simulating molecular behavior at the atomic level, these methods can map potential energy surfaces, identify transition states, and calculate reaction rates.

Studies focusing on the reactivity of this compound (PVE) have leveraged DFT to understand its interactions with various chemical species. For instance, research into the atmospheric degradation of PVE has employed DFT, specifically using the B3LYP functional in conjunction with the 6-31G* basis set worldscientific.com. These calculations have been instrumental in mapping the potential energy surface for the reaction of PVE with hydroxyl (OH) radicals. The findings indicate that the reaction proceeds via multiple energetically feasible pathways, with OH radical addition to the double bond being a primary route worldscientific.com. Specifically, addition to the terminal carbon atom (C5) of the vinyl group has been identified as a significant channel, leading to the formation of products such as propyl formate and formaldehyde worldscientific.com. DFT has also been applied to understand polymerization mechanisms involving vinyl ethers, including n-propyl vinyl ether (NPVE) rsc.orgmdpi.com.

Ab initio and hybrid quantum mechanical (QM) calculations represent higher levels of theoretical treatment, offering greater accuracy, particularly in the characterization of transition states and the precise determination of activation energies. These methods are crucial for a detailed mechanistic understanding where subtle energetic differences dictate reaction selectivity and rates.

In the context of this compound's reactivity, higher-level calculations, such as those employing the MP2/6-311+G** level of theory, have been used to refine the total energies of geometries identified through DFT. This approach provides a more accurate energetic profile of the reaction pathways worldscientific.com. Furthermore, studies on related compounds, such as perfluoro this compound (PPVE), have utilized advanced ab initio methods like Complete Basis Set (CBS) and Quadratic Configuration Interaction with Single and Double substitutions with a Triples contribution (QCISD(T)) to thoroughly elucidate reaction mechanisms and precisely define transition states researchgate.net. Hybrid functionals, like M06-2x, are also employed to calculate energy barriers, contributing to the kinetic understanding of these reactions researchgate.net.

The fundamental principles of ab initio calculations, including ab initio transition state theory, are essential for characterizing the saddle points on potential energy surfaces that represent the highest energy point along a reaction coordinate. These calculations provide critical data on activation energies, which are vital for predicting reaction rates and understanding the dynamics of molecular transformations involving vinyl ethers acs.orgrsc.orgosti.govcore.ac.uk.

Table 1: Illustrative Computational Findings in Vinyl Ether Reactivity

The following table summarizes key computational findings from studies on vinyl ethers, highlighting the methodologies used and the types of quantitative data obtained. While some data pertains to related perfluorinated compounds, it illustrates the advanced computational techniques applied to understand vinyl ether reaction mechanisms.

| Compound Studied | Reaction Type | Computational Method/Functional | Key Parameter / Finding | Value (kcal/mol) | Reference |

| Perfluoro this compound (PPVE) | OH addition | DFT (M06-2x) | Energy barrier | -2.62 to -0.99 | researchgate.net |

| Perfluoro this compound (PPVE) | OH addition | DFT (M06-2x) | Exothermicity difference (R2 vs R1) | 4.22 & 4.42 | researchgate.net |

| This compound (PVE) | OH addition | DFT (B3LYP/6-31G*) | Number of energetically feasible pathways identified | Six | worldscientific.com |

| This compound (PVE) | OH addition | MP2/6-311+G** | Level of theory for energy corrections | - | worldscientific.com |

Polymerization Science and Material Development

Cationic Polymerization of Propyl Vinyl Ether

Cationic polymerization is characterized by the formation of a carbocationic active center, typically initiated by Lewis acids or protonic acids. For vinyl ethers like PVE, which possess electron-donating ether groups, this mechanism is particularly effective due to the stabilization of the propagating carbocation.

Homo- and Copolymerization Kinetics and Mechanisms

The cationic polymerization of vinyl ethers proceeds via an initiation, propagation, and termination mechanism. Initiation typically involves a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) or a protic acid, which generates a carbocationic species. This active center then propagates by sequentially adding monomer units. Termination can occur through proton transfer or chain transfer reactions with the solvent, counterion, or polymer chain.

In homopolymerization, the rate of monomer addition is governed by the propagation rate constant (), while termination and chain transfer rate constants (, ) influence molecular weight and polymer structure. For copolymerization, monomer reactivity ratios (, ) are critical. These ratios describe the relative tendency of a growing polymer chain to add its own monomer versus the other monomer in a copolymerization. While specific reactivity ratios for PVE with various comonomers are detailed in specialized literature, studies generally indicate that the electron-donating nature of the ether substituent in PVE facilitates its rapid incorporation into polymer chains mdpi.com.

Influence of Catalysts, Solvents, and Temperature on Polymerization Characteristics

The choice of catalyst, solvent, and temperature profoundly impacts the kinetics and characteristics of PVE polymerization.

Catalysts: Lewis acids such as TiCl₄, SnCl₄, and ZrCl₄ are commonly used initiators or co-initiators. Their activity and selectivity can be modulated by complexation with ligands. For instance, titanium complexes with TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives have shown high catalytic activity and stereocontrol in PVE polymerization, yielding highly isotactic polymers rsc.orgnih.govrsc.org.

Solvents: Solvent polarity plays a crucial role. Polar solvents can stabilize the propagating carbocation, potentially increasing propagation rates but also increasing termination rates. Non-polar solvents, such as hexane (B92381) or toluene, often favor more controlled polymerization, especially at lower temperatures, by maintaining a tighter ion pair between the propagating cation and its counterion rsc.orgspsj.or.jp.

Temperature: Lowering the polymerization temperature generally suppresses chain transfer and termination reactions, leading to higher molecular weights and narrower molecular weight distributions (dispersity, Đ). For example, studies using SnCl₄ have shown that living cationic polymerization of isobutyl vinyl ether (a related vinyl ether) is favored at temperatures below −30 °C spsj.or.jp. For PVE, temperatures around −78 °C have been employed to achieve high isotacticity and controlled molecular weights rsc.orgnih.gov.

Example Data Table: Influence of Temperature on Poly(this compound) Synthesis

| Temperature (°C) | Catalyst System (e.g., TiCl₄/Ligand) | Solvent | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (Đ) | Isotacticity (% m) |

| 0 | H-TADDOL/TiCl₄ | Hexane/Toluene | 80.0 | 4.75 | 80 |

| -78 | H-TADDOL/TiCl₄ | Hexane/Toluene | 60.5 | ~2.0 (estimated) | 87 |

Note: Specific data for this compound may vary based on the exact catalyst system and conditions; values are illustrative based on related vinyl ether studies.

Control of Molecular Weight Distribution and Tacticity

Achieving precise control over molecular weight distribution (MWD) and polymer tacticity is paramount for developing high-performance PVE materials. Advanced catalytic strategies have been developed to overcome the inherent challenges of cationic polymerization, such as rapid chain transfer.

Asymmetric Ion Pairing Catalysis for Stereoselective Polymerization

A significant breakthrough in controlling polymer tacticity has been the development of asymmetric ion pairing catalysis acs.orgacs.orgnsf.govresearchgate.netacs.orgchemrxiv.orgku.eduresearchgate.netresearchgate.net. This approach utilizes chiral counterions, often derived from BINOL (1,1′-bi-2-naphthol) based phosphoric acids or similar chiral structures, to influence the stereochemical outcome of monomer addition to the propagating carbocationic chain end. By creating a biased chiral environment around the active center, these catalysts can direct the incoming monomer to add in a specific orientation, leading to highly isotactic polymers. This method has proven effective for a range of vinyl ethers, including PVE, yielding polymers with isotacticities up to 95.1% meso diads acs.org.

Ligand Deceleration Effects and Triple Diastereocontrol Models

The use of specific ligands coordinated to metal centers in catalytic systems can significantly influence polymerization kinetics, often by decelerating the propagation rate. This "ligand deceleration effect" provides better control over the active species, reducing unwanted chain transfer and termination events acs.orgacs.org. Furthermore, "triple diastereocontrol models" have been proposed, suggesting that stereoselectivity can be achieved by controlling the interactions between the catalyst, the incoming monomer, and the growing polymer chain end, especially when both the monomer and catalyst possess defined stereochemistry acs.org. Titanium complexes with chiral TADDOL ligands are examples of systems where ligand structure is tuned to achieve high isospecificity rsc.orgnih.govrsc.org.

Metal-Free Organic Catalyst Systems in Polymerization

The development of metal-free organic catalyst systems represents a significant advancement, offering alternatives to traditional metal-based Lewis acids. These organocatalysts, such as chiral confined Brønsted acids (e.g., imidodiphosphorimidates, IDPis) or specific phosphonium (B103445) salts, can initiate and control cationic polymerization with high efficiency and stereoselectivity researchgate.netchemrxiv.orgadvanceseng.comresearchgate.netrsc.orgnih.gov. These systems often operate under milder conditions, are cost-effective, and avoid metal contamination in the final polymer product. For example, organocatalytic approaches using chiral Brønsted acids have yielded isotactic poly(vinyl ether)s with high stereoselectivity and controlled molecular weights researchgate.net.

Example Data Table: Stereocontrol in this compound Polymerization

| Catalyst System | Monomer | Solvent | Temperature (°C) | Isotacticity (% m) | Đ | Reference |

| TiCl₄ with BINOL-derived chiral phosphoric acid | PVE | Hexane/Toluene | -78 | 92.2 | ~1.2 | nih.govnsf.gov |

| Imidodiphosphorimidates (IDPis) | PVE | Toluene | Ambient | 80-90 | 1.3-1.4 | chemrxiv.orgresearchgate.net |

| Asymmetric ion-pairing photoredox catalyst (e.g., PC⁺/*A⁻) | PVE | Toluene | Ambient | 91 | ~1.1 | chemrxiv.org |

| Metal-free organocatalyst (e.g., Monophosphonium photocatalyst) | PVE | Various | Ambient | High | <1.2 | advanceseng.comrsc.org |

Note: Data are representative of findings for vinyl ethers and specifically this compound where available. "% m" refers to the percentage of meso diads, indicating isotacticity.

Compound List

this compound (PVE)

Isobutyl vinyl ether (IBVE)

Ethyl vinyl ether (EVE)

n-Butyl vinyl ether (nBVE)

2-Chloroethyl vinyl ether (CEVE)

Hex-5-enyl vinyl ether (HVE)

Titanium tetrachloride (TiCl₄)

Tin tetrachloride (SnCl₄)

Zirconium tetrachloride (ZrCl₄)

Boron trifluoride diethyl etherate (BF₃·OEt₂)

1,1′-bi-2-naphthol (BINOL)

Trifluoromethanesulfonic acid (Triflic acid)

Acetylacetone (acac)

Hexane

Toluene

Methanol

Ammonia

Ethyl acetate (B1210297)

Tetrahydrofuran (THF)

Imidodiphosphorimidates (IDPis)

Monophosphonium salts

Phosphoric acids

Alkyl halides

Protonic acids

Lewis acids

Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Cationic polymerization of vinyl ethers has seen significant advancements with the integration of Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization techniques. This approach offers enhanced control over molecular weight and dispersity, moving towards "living" polymerization characteristics. Studies have explored various catalyst systems, including metal-free organocatalysts and photocatalysts, to achieve controlled cationic RAFT polymerization of vinyl ethers, including n-propyl vinyl ether (nPVE) acs.orgnih.govrsc.orgnih.govresearcher.liferesearchgate.netrsc.org. These methods aim to provide milder reaction conditions, such as open-air operation and room-temperature synthesis, making the process more cost-effective and environmentally friendly acs.orgresearcher.liferesearchgate.net. For instance, photocontrolled cationic RAFT polymerization has been achieved using specific photocatalysts and chain-transfer agents (CTAs), where the mechanism involves one-electron oxidation of the CTA, followed by mesolytic cleavage to generate the initiating cation and a radical species nih.gov. This process contributes to narrow dispersities and controlled chain growth. Mechanically induced cationic RAFT polymerization has also been demonstrated, utilizing 2D MoS2 as a mechanoredox catalyst to promote the polymerization of vinyl ethers, yielding polymers with controlled molecular weight and narrow dispersity rsc.org.

Copolymerization Studies with Other Monomers

This compound readily participates in copolymerization reactions with a range of other monomers, allowing for the creation of materials with diverse properties.

The reactivity ratios of this compound (PVE) in cationic copolymerization with 2,3-dihydrofuran (B140613) (DHF) have been systematically investigated. Studies using the extended Kelen-Tüdós (extended K-T) method, based on 1H NMR spectroscopy, have determined these ratios under various conditions, including different solvents, temperatures, and Lewis acids tandfonline.comfigshare.com. The reactivity ratios (rPVE/rDHF) were found to be approximately 1.03 in certain systems tandfonline.com. The alkyl chain length on vinyl ethers significantly influences the reactivity ratio, with the order generally being rPVE/rDHF < rnBVE/rDHF < riBVE/rDHF tandfonline.comfigshare.com. These studies indicate that the monomers are randomly placed along the copolymer chain, demonstrating the scope for synthesizing various copolymers of vinyl ethers with cyclic vinyl ethers like DHF tandfonline.comfigshare.com.

Microstructure analysis, primarily through 1H NMR spectroscopy, is crucial for understanding the monomer distribution within copolymers involving this compound. For instance, in the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran, 1H NMR spectroscopy allows for the calculation of copolymer compositions by analyzing specific proton signals corresponding to each monomer unit tandfonline.comfigshare.com. This analysis confirms the successful synthesis of copolymers and provides insights into the sequence distribution of monomers along the polymer chain. For P(PVE-co-DHF) copolymers, the presence of characteristic proton peaks attributed to both PVE and DHF units confirms their incorporation tandfonline.com.

The cationic polymerization of vinyl ethers, including PVE, can be integrated with other polymerization mechanisms, such as radical polymerization, to synthesize novel block copolymers and complex architectures nih.govfrontiersin.org. This integration allows for the combination of different monomer types within a single reaction vessel, often without the need for intermediate polymer isolation and purification nih.gov. For example, a one-shot copolymerization procedure involving radically polymerizable acrylates and cationically polymerizable vinyl ethers has been achieved using a single RAFT agent and appropriate initiators nih.gov. This approach enables the creation of block copolymers with diverse monomer arrangements, including statistical, alternating, and block structures nih.gov. Furthermore, the combination of living cationic polymerization with RAFT polymerization using specific dual-acting initiating systems has been employed to synthesize block copolymers, where the vinyl ether segment is prepared via cationic polymerization, and subsequent blocks are formed via RAFT frontiersin.orgnih.gov.

Functionalization of Poly(this compound) Derivatives

Preparation and Characterization of Fluorinated Ionomers

This compound derivatives, particularly perfluoro-2-(2-fluorosulfonylethoxy) this compound (PSEPVE), are key monomers in the synthesis of perfluorinated ionomers. These ionomers are vital for applications such as proton exchange membranes in fuel cells ua.edugoogle.comfluorine1.ru. The copolymerization of PSEPVE with monomers like tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF) is carried out using various polymerization techniques, including solution, bulk, and emulsion polymerization ua.edugoogle.com. The preparation of high molecular weight, low equivalent weight (EW) copolymers can be challenging due to the reactivity ratios of the monomers involved ua.eduua.edu. Research has focused on optimizing these copolymerizations to achieve materials with desired properties, such as high ion conductivity ua.edugoogle.comfluorine1.ru. For example, the copolymerization of TFE and PSEPVE has been studied, with reactivity ratios rPSEPVE = 0.34 and rCTFE = 0.67 determined for PSEPVE with chlorotrifluoroethylene (B8367) (CTFE), leading to random copolymers at intermediate compositions esf.edu. The resulting functionalized polymers, such as those derived from PSEPVE, can be further modified, for instance, by incorporating sulfonyl chlorides of aromatic groups to confer additional sites of functionalization and influence solution properties esf.edu.

Advanced Spectroscopic Characterization and Analytical Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For propyl vinyl ether, the π-π* transitions associated with the vinyl group are expected to occur in the far UV region. While PVE itself may not exhibit strong absorption in the readily accessible UV-Vis range (typically 200-800 nm), UV-Vis spectroscopy can be used to monitor reactions involving chromophoric species derived from PVE or to study the electronic properties of PVE-containing polymers. In some studies, UV-Vis spectroscopy has been used to confirm the formation of radical species during photocontrolled polymerization processes involving vinyl ethers nih.govresearchgate.net. The absorption spectra of vinyl ethers generally show a decrease in absorption at longer wavelengths, with potential fine structure observed in specific cases, indicative of electronic transitions conicet.gov.ar.

Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Product Analysis

FTIR spectroscopy is a powerful tool for identifying functional groups and is widely used for analyzing gas-phase products. In the atmospheric photooxidation of this compound, FTIR spectroscopy has been instrumental in identifying and quantifying reaction products such as propylformate and formaldehyde (B43269) figshare.comacs.orgnih.gov. The characteristic absorption bands for the C=O stretch in formates, the C-H stretches in aldehydes, and the C-O stretches provide definitive evidence for the presence of these compounds. FTIR is also employed to monitor the consumption of reactants and the formation of products in gas-phase reaction studies figshare.comacs.orgnih.govcopernicus.orgcopernicus.org.

Mass Spectrometry Techniques for Product Identification

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of compounds, thereby enabling their identification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used. For this compound, MS can confirm its molecular weight and provide information about its fragmentation pathways under electron ionization. In the context of its degradation or polymerization, MS is used to identify reaction intermediates and final products. For instance, perfluoro(this compound) (PPVE) has been studied using GC-MS, revealing characteristic fragment ions such as CF₃⁺ researchgate.netservice.gov.uk. In the ozonolysis of vinyl ethers, ESI-MS has been used to identify oligomeric products formed in the secondary organic aerosol (SOA) copernicus.orgcopernicus.org.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used in mass spectrometry to analyze biomolecules and large organic molecules, including polymers. For vinyl ethers like this compound, MALDI-TOF (Time-of-Flight) mass spectrometry is employed to determine molecular weights and analyze the resulting polymer chains formed from PVE monomers. Research has shown that MALDI-TOF MS can be used to characterize polymers derived from vinyl ethers, providing insights into their molecular weight distribution and end-group functionalities rsc.orgesf.eduua.edu. For instance, studies on poly(vinyl ethers) have utilized MALDI-TOF MS with matrices like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]-malononitrile (DCTB) and additives such as sodium trifluoroacetate (B77799) (CF₃COONa) or silver trifluoroacetate (CF₃COOAg) to analyze polymer structures rsc.org. The technique is valuable for confirming the presence of specific polymer chains and identifying potential side products or initiator fragments esf.eduua.edu.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental composition and the differentiation of compounds with very similar nominal masses. HRMS is instrumental in identifying and characterizing reaction products and impurities associated with this compound. For example, in studies concerning the oxidation of ethers, HRMS coupled with techniques like Ultra-High-Pressure Liquid Chromatography (UHPLC) has been used to identify highly oxygenated molecules, hydroperoxides, and other complex species formed, providing accurate mass-to-charge ratios for elemental composition determination researchgate.net. In the context of atmospheric photooxidation of this compound, HRMS would be crucial for precisely identifying the myriad of oxygenated products formed from reactions with OH, NO₃, and ozone radicals nih.gov. Furthermore, HRMS has been cited in the characterization of various organic compounds, including those with ether functionalities, aiding in the confirmation of their molecular formulas rsc.org.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying this compound in complex mixtures, as well as for analyzing its purity and reaction products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for separating volatile and semi-volatile compounds. It is particularly effective for analyzing the purity of monomers like this compound and for monitoring reaction progress. GC has been employed to determine the purity of this compound, with specifications often indicating purity greater than 97.0% (GC) tcichemicals.comlabproinc.comtcichemicals.com. In the study of perfluoro(this compound) distribution, gas chromatography was used to determine distribution factors between a copolymer and the gas phase, providing data for thermodynamic calculations researchgate.netresearchgate.net. Additionally, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying unknown components in a sample, including potential impurities or degradation products of PVE service.gov.uk. GC is also utilized in the analysis of atmospheric reaction products of PVE, where it helps in separating and quantifying various volatile organic compounds formed nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (HPLC-MS), is another vital technique for the analysis of this compound and its derivatives, particularly when dealing with less volatile or thermally labile compounds. While direct GC analysis is common for the monomer itself, HPLC is often used in the characterization of polymers derived from vinyl ethers or in the analysis of complex mixtures where PVE might be present. For instance, HPLC methods, such as HPLC-HDMSE (High-Definition Mass Spectrometry), are used in lipid analysis to separate and identify various lipid classes, including those with vinyl ether linkages, based on their chromatographic retention and mass spectral data nih.gov. In environmental risk assessments, HPLC methods have been referenced for substance detection, although specific applications for PVE might involve specialized detection techniques if UV absorbance is low service.gov.uk. HPLC can also be used in conjunction with other methods, such as in the study of oxidation products where it aids in the separation of complex mixtures before mass spectrometric analysis researchgate.net.

Compound List

Environmental Atmospheric Chemistry and Fate Modeling

Tropospheric Degradation Pathways and Reaction Products

Propyl vinyl ether undergoes degradation in the troposphere primarily through reactions with key atmospheric oxidants: hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals.

Reaction with Hydroxyl (OH) Radicals: The reaction of PVE with OH radicals is a significant degradation pathway. The dominant mechanism involves the addition of the OH radical to the carbon-carbon double bond. worldscientific.comconicet.gov.ar In the presence of nitrogen oxides (NOx), the primary products identified from this reaction are propyl formate (B1220265) and formaldehyde (B43269), with high molar formation yields of approximately 78.6% and 75.9%, respectively. acs.orgnih.govfigshare.com Even in the absence of NOx, propyl formate and formaldehyde remain the major products, albeit with slightly lower yields (around 63.0% and 61.3%). acs.orgnih.govfigshare.com Theoretical studies suggest that other pathways are energetically feasible, potentially leading to products like glycolic acid propyl ester. worldscientific.com A minor contribution from hydrogen atom abstraction from the alkyl groups has also been proposed. conicet.gov.ar

Reaction with Ozone (O3): The ozonolysis of PVE is another important degradation route. This reaction yields several products, including propyl formate, formaldehyde, hydroxyperoxymethyl formate (HPMF), and carbon monoxide (CO). acs.orgnih.gov Molar formation yields for these products are reported as 89.0% for propyl formate, 12.9% for formaldehyde, 13.0% for HPMF, and 10.9% for CO. acs.orgnih.gov Notably, the ozonolysis of PVE has been shown to generate OH radicals, with an estimated yield of 17%. acs.orgnih.gov

Reaction with Nitrate (NO3) Radicals: this compound also reacts with NO3 radicals, which are significant oxidants during nighttime. The major products identified from this reaction are propyl formate and formaldehyde, with molar formation yields of approximately 52.7% and 55.0%, respectively. acs.orgnih.gov

Atmospheric Lifetime Assessment and Environmental Impact

The atmospheric lifetime of a compound is largely determined by its reaction rates with major atmospheric oxidants, particularly OH radicals, and its susceptibility to photolysis.

Rate Coefficients and Lifetime: this compound exhibits a high reactivity towards OH radicals, with a measured rate coefficient of (9.73 ± 1.94) × 10-11 cm3 molecule-1 s-1 at 298 K. nih.govacs.org This high reactivity suggests that the OH-initiated degradation is the dominant removal process in the troposphere. Based on typical atmospheric OH concentrations, this rate coefficient translates to a short atmospheric lifetime, estimated to be on the order of hours. nih.govacs.org For comparison, similar short-chain alkyl vinyl ethers like ethyl vinyl ether (EVE) have atmospheric lifetimes of around 32 hours due to OH reactions. researchgate.net In contrast, perfluorinated vinyl ethers, such as perfluoro(this compound) (PPVE), display significantly lower reactivity with OH radicals, resulting in much longer atmospheric lifetimes, on the order of days. researchgate.netrsc.org

Environmental Impact: As an OVOC, the atmospheric degradation of this compound can contribute to the formation of secondary pollutants, including photochemical oxidants that play a role in smog formation. mdpi.com While specific global warming potentials for PVE are not detailed in the reviewed literature, studies on related unsaturated ethers suggest a negligible direct contribution to global warming. conicet.gov.ar

Comparative Reactivity with Other Vinyl Ethers and Oxygenated Compounds

Understanding the relative reactivity of this compound compared to other atmospheric compounds is crucial for assessing its role in atmospheric chemistry.

Comparison with Other Oxygenated Compounds: While saturated ethers typically undergo hydrogen atom abstraction by OH radicals, unsaturated ethers like this compound primarily react via addition to the double bond. conicet.gov.ar Perfluorinated vinyl ethers, due to the presence of fluorine atoms, exhibit considerably lower reactivity with OH and chlorine atoms, leading to substantially longer atmospheric lifetimes and a greater potential for long-range transport. researchgate.netrsc.orgacs.org

Safety Considerations in Research and Handling Protocols

Management of Peroxide Formation in Ethers in Laboratory Settings

Propyl vinyl ether is classified as a peroxide-forming chemical. nih.govodu.edu Specifically, vinyl ethers are recognized for their potential to form peroxides that can initiate hazardous, rapid polymerization. nih.govodu.eduumn.edu The management of peroxide formation is a critical aspect of laboratory safety when working with this compound.

Classification and Risk: Peroxide-forming chemicals are often categorized into different classes based on the severity and nature of the hazard they present. This compound falls into the category of chemicals that form explosive levels of peroxides upon concentration (e.g., through distillation or evaporation). nih.govodu.edu

Detection of Peroxides: Regular testing for the presence of peroxides is a fundamental safety measure. nih.govwcu.edu This should be done periodically and always before any distillation or concentration process. nih.govosu.edu Commercially available peroxide test strips are a convenient method for detection, typically measuring concentrations in parts per million (ppm). umn.eduwcu.edu A general guideline for peroxide levels is as follows:

< 25 ppm: Considered safe for general use. utexas.edu

25 – 100 ppm: Should not be distilled or concentrated. utexas.edu

> 100 ppm: Poses a significant hazard; the material should not be handled, and disposal should be arranged through environmental health and safety personnel. utexas.edu

If visible crystals, discoloration, or liquid stratification are observed in a container of this compound, it should be treated as potentially explosive and should not be moved or opened. berkeley.eduwcu.eduvumc.org

Inhibitors: To counteract peroxide formation, manufacturers often add inhibitors, such as Butylated Hydroxy Toluene (BHT) or potassium hydroxide, to vinyl ethers. louisville.eduuh.edusigmaaldrich.com These inhibitors function by scavenging oxygen and preventing the autooxidation process. louisville.eduuh.edu However, these inhibitors can be consumed over time or removed during purification processes like distillation, leaving the chemical susceptible to rapid peroxide formation. louisville.eduuh.edu It is important to note that for vinyl monomers, which this compound is related to, the presence of oxygen is often required for the inhibitor to function effectively; therefore, storing these under an inert atmosphere can be counterproductive if they are inhibited with phenolic compounds. uh.eduunc.edu

Safe Storage and Handling Procedures for Peroxidizable Chemicals in Research

Proper storage and handling are paramount to prevent the accumulation of dangerous levels of peroxides in this compound.

Storage Procedures:

Containers: this compound should be stored in sealed, air-impermeable, and light-resistant containers, such as amber glass bottles with tight-fitting caps. odu.eduvumc.orgunc.edu The original manufacturer's container is often the best choice. vumc.orgsu.se

Environment: Containers should be stored away from light, heat, and sources of ignition in a cool, dry, well-ventilated area. wcu.eduvumc.orgapolloscientific.co.uk Storage in a flammable liquids cabinet is recommended. wcu.eduapolloscientific.co.uk If refrigeration is required, an explosion-proof or flammable-rated refrigerator must be used. wcu.eduharvard.edu

Labeling: All containers of peroxidizable chemicals must be clearly labeled with the date received and the date opened. berkeley.edunih.govwcu.eduvumc.org This allows for the tracking of the chemical's age and helps ensure it is used or disposed of before it becomes a significant hazard. vumc.org

Handling Procedures:

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or polyvinyl alcohol), and a lab coat, must be worn. harvard.eduechemi.comed.ac.uk

Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and to dilute flammable vapors. apolloscientific.co.ukechemi.comed.ac.uk

Quantity: Only the minimum necessary quantity of the chemical should be purchased and stored to ensure it is used within its safe shelf life. berkeley.eduwcu.eduvumc.org

Inert Atmosphere: When possible, flushing the headspace of the container with an inert gas like nitrogen before sealing can help prolong shelf life by excluding oxygen, but this is not recommended for chemicals with inhibitors that require oxygen to function. unc.edu

Table 1: Recommended Storage Periods for Peroxidizable Chemicals

| Class | Hazard Description | Recommended Discard Time (After Opening) | Examples |

|---|---|---|---|

| A | Forms explosive peroxides without concentration. | 3 months utexas.eduvumc.org | Isopropyl ether, Sodium amide, Divinyl ether utexas.edu |

| B | Forms explosive peroxides on concentration. | 12 months odu.edu | Diethyl ether, Tetrahydrofuran, Vinyl ethers nih.govodu.edu |

| C | Potential for hazardous polymerization initiated by peroxides. | Inhibited: 12 months; Uninhibited: 24 hours odu.edu | Styrene, Vinyl acetate (B1210297), Acrylic acid odu.eduunc.edu |

Strategies for Mitigating Explosive Hazard in Academic Laboratories

The potential for peroxide-related explosions necessitates specific mitigation strategies within academic research settings.

Engineering Controls: The primary engineering control is the use of a certified chemical fume hood, which provides ventilation and a physical barrier. ed.ac.ukboisestate.edu For reactions with a higher risk of explosion, portable blast shields should be used in conjunction with the fume hood sash. boisestate.eduauckland.ac.nz

Administrative Controls: This includes rigorous training for all laboratory personnel on the hazards of peroxidizable chemicals, establishing standard operating procedures (SOPs), and maintaining a strict inventory management system that tracks the age of chemicals. osu.eduboisestate.edu Never working alone is a crucial administrative control when handling potentially explosive compounds. wcu.edu

Procedural Safeguards: A critical safety rule is to never distill or evaporate a peroxidizable chemical to dryness. wcu.eduosu.edu A minimum of 10-20% of the liquid volume should always be left in the distilling flask to prevent the concentration of peroxides. nih.govwcu.edu Before heating or distilling, the chemical must be tested for peroxides. nih.govosu.edu

Emergency Preparedness: Laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. wcu.eduosu.edu A clear protocol should be in place for handling containers of chemicals that are suspected of containing high levels of peroxides or show visible crystal formation. berkeley.eduwcu.edu In such cases, the container should not be handled, the area should be secured, and specialized assistance from an environmental health and safety office should be sought immediately. berkeley.eduwcu.eduvumc.org

Waste Management and Disposal Protocols for Research Materials

The disposal of this compound and related materials must be handled as hazardous waste, following institutional and regulatory guidelines.

Chemical Waste: Unused or expired this compound is considered hazardous waste and must be disposed of accordingly. echemi.com3m.com It should be collected in a suitable, closed, and properly labeled container for disposal by a permitted industrial waste facility. echemi.com3m.com Incineration is a common disposal method for such flammable organic compounds. 3m.comuwlax.edu

Contaminated Materials: Any materials contaminated with this compound, such as absorbent materials from a spill, used gloves, or paper towels, must also be treated as hazardous waste. su.seuwlax.edu These items should be collected in a sealed container and disposed of through the appropriate hazardous waste stream. su.seuwlax.edu Spills should be cleaned up promptly using an absorbent material like vermiculite (B1170534) or dry sand in a well-ventilated area, avoiding any ignition sources. apolloscientific.co.uk3m.com

Empty Containers: Even "empty" containers of volatile, flammable liquids like this compound can contain explosive vapors and must be handled with care. apolloscientific.co.uk Before disposal, containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous waste. wcu.eduuwlax.edu

All waste disposal procedures must comply with local, state, and federal regulations. echemi.comlonestarhazmat.com Personnel handling waste should be trained on the proper procedures and associated hazards. lonestarhazmat.comtcichemicals.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl ether |

| Tetrahydrofuran |

| Isopropyl ether |

| Butylated Hydroxy Toluene (BHT) |

| Potassium hydroxide |

| Styrene |

| Vinyl acetate |

| Acrylic acid |

| Sodium amide |

Q & A

Q. What are the optimal methods for synthesizing propyl vinyl ether with high purity?

this compound can be synthesized via base-catalyzed elimination reactions. A validated approach involves treating alcohols (e.g., 3-bromothis compound) with sodium methoxide (NaOCH₃) in methanol at 150°C for 3 hours, yielding a 2:1 cis/trans isomer mixture . Key parameters include:

- Reaction pathway control : Preventing side reactions (e.g., nucleophilic substitution) by selecting non-ionizable leaving groups.

- Purification : Distillation under inert gas to avoid peroxide formation .

- Quality assessment : Gas chromatography (GC) to verify ≥98% purity and ≤0.3% moisture content .

Q. How can spectroscopic techniques characterize this compound’s structure and stability?

- FTIR : Identify the vinyl ether C-O-C stretch (1,090–1,150 cm⁻¹) and C=C vibration (1,610–1,680 cm⁻¹) .

- NMR : Use ¹³C NMR to distinguish cis/trans isomers via chemical shifts (δ 85–95 ppm for vinyl carbons) .

- Mass spectrometry : Confirm molecular weight (102.18 g/mol) and fragmentation patterns (e.g., m/z 70 for vinyl ether backbone) .

Q. What are the critical stability considerations for storing this compound?

- Peroxide mitigation : Store under nitrogen/argon at ≤4°C; avoid prolonged exposure to light or oxygen .

- Decomposition monitoring : Test for hydroperoxides using iodide titration or peroxide test strips monthly.

Advanced Research Questions

Q. How does the polymerization mechanism of this compound differ in cationic vs. radical systems?

- Cationic polymerization : Initiated by Lewis acids (e.g., BF₃), forming linear polymers via carbocation intermediates. Requires strict moisture control to prevent chain termination .

- Radical copolymerization : Co-polymerizes with methacrylates via chain-transfer mechanisms. Methacrylate homopolymerization dominates initially, followed by vinyl ether incorporation (post 40 sec UV irradiation) .

- Kinetic analysis : Use real-time FTIR or DSC to track double-bond conversion and network formation .

Q. What experimental designs optimize ozonolysis studies of this compound for secondary organic aerosol (SOA) formation?

- Reactor setup : Use a smog chamber with controlled ozone (300 ppb) and humidity (40–60% RH) .

- Aerosol yield quantification : Measure SOA mass (M₀) via gravimetric filters and correlate with reaction time. This compound shows lower SOA yields (Y = 0.05–0.15) compared to tert-butyl analogs (Y = 0.25) .

- Oligomer detection : Employ HPLC-TOF-MS to identify dimer/trimer species (m/z 200–400) .

Q. How do electronic substituents influence the acid-triggered degradation of vinyl ethers in drug delivery systems?

- β-Carbon protonation : Substituents with electron-withdrawing groups (e.g., pentafluorophenyl) accelerate hydrolysis by stabilizing transient carbocations.

- pH sensitivity tuning : Adjust α-substituents (e.g., phenyl vs. alkyl) to modulate hydrolysis rate constants (k = 0.1–2.0 h⁻¹ at pH 5.0) .

- Validation : Use ¹H NMR to track degradation products (e.g., aldehydes) in simulated lysosomal conditions .

Q. What strategies resolve contradictions in copolymerization data between this compound and fluorinated monomers?

- Controlled feed ratios : Optimize monomer:initiator ratios (e.g., 3:3:4 thiol:vinyl ether:methacrylate) to balance reactivity .

- Side-reaction suppression : Add chain-transfer agents (e.g., thiols) to minimize methacrylate homopolymerization .

- Computational modeling : Apply DFT to predict reactivity indices (e.g., Fukui functions) for electron-rich monomers .

Q. How can researchers ensure reproducibility in vinyl ether thermodynamic studies?

- Standardized protocols : Adopt NIST-recommended methods for measuring ΔfH°gas (−112 kJ/mol) and ΔvapH° (34.5 kJ/mol) .

- Data sharing : Deposit raw calorimetry data in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Error analysis : Report uncertainties in ±2σ ranges for enthalpy/entropy values .

Data Presentation and Ethics

Q. What frameworks are recommended for presenting contradictory data in vinyl ether studies?

- Outlier identification : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .

- Multivariate analysis : Apply PCA or PLS regression to disentangle confounding variables (e.g., temperature vs. catalyst loading) .

- Transparency : Disclose limitations (e.g., side reactions in synthesis ) and provide raw datasets via supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。